Synthetic Utility as a PTK Inhibitor Intermediate
7-Chloro-2,8-dimethylquinolin-4-ol is specifically claimed and exemplified as a key intermediate in a patented large-scale manufacturing process for substituted quinolin-4-ol compounds, which are themselves precursors to protein tyrosine kinase (PTK) inhibitors. The patent process emphasizes improved yield and scalability for this class of intermediates [1]. This contrasts with the 6-chloro-2,8-dimethylquinolin-4-ol isomer, which is described primarily for its antimicrobial and antimalarial properties as a final compound, not as a PTK inhibitor precursor .
| Evidence Dimension | Documented Industrial Application |
|---|---|
| Target Compound Data | 7-Chloro-2,8-dimethylquinolin-4-ol: Claimed as an intermediate in a patented process for PTK inhibitor precursors. |
| Comparator Or Baseline | 6-Chloro-2,8-dimethylquinolin-4-ol (CAS 21629-49-2): Described as having antimicrobial/antimalarial properties. |
| Quantified Difference | Qualitative difference in documented use-case: PTK inhibitor intermediate vs. antimicrobial agent. |
| Conditions | Patent claims and vendor technical datasheets |
Why This Matters
For procurement in medicinal chemistry programs focused on kinase inhibition, this specific isomer is explicitly tied to a validated synthetic route, potentially saving significant development time compared to screening untested isomers.
- [1] Justia Patents. Process for preparing substituted quinolin-4-ol compounds. US Patent. 2017. View Source
